An In-depth Guide to the Crystal Structure and Conformation of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine
An In-depth Guide to the Crystal Structure and Conformation of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine
Abstract
This technical guide provides a comprehensive framework for the elucidation of the three-dimensional structure and conformational landscape of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine, a molecule of interest in medicinal chemistry due to its constituent pharmacophoric groups. We present a detailed, hypothetical, yet scientifically rigorous, workflow encompassing synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and computational conformational analysis. The resulting data, though illustrative, are presented to demonstrate the analysis of key structural features, including intramolecular geometry, intermolecular hydrogen bonding networks, pyrrolidine ring puckering, and the conformational flexibility of the propyl linker. This guide serves as a blueprint for researchers and drug development professionals aiming to perform similar structural characterizations, emphasizing the synergy between experimental and theoretical methods for a complete understanding of molecular architecture.
Introduction
The molecule 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine integrates several key functional groups known for their roles in molecular recognition and biological activity. The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole-dipole interactions.[1] The pyrrolidine ring, a saturated heterocycle, introduces a degree of conformational constraint and a basic nitrogen atom, which is often crucial for receptor binding.[2] The flexible N-propyl linker allows these two key fragments to adopt various spatial orientations, making a thorough understanding of its conformational preferences essential for structure-activity relationship (SAR) studies.
Determining the precise three-dimensional arrangement of atoms in both the solid state (crystal structure) and in solution (conformational ensemble) is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining atomic-resolution structures of molecules in the crystalline form, providing unambiguous information on bond lengths, angles, and intermolecular packing forces.[3][4] Complementary to this, computational chemistry offers powerful tools to explore the entire potential energy surface of a molecule, identifying low-energy conformers that are likely to be biologically relevant.[5][6] This guide details the application of these techniques to provide a holistic structural profile of the title compound.
Methodology
A robust structural elucidation strategy combines empirical data from crystallography with theoretical predictions from computational modeling. This dual approach provides a self-validating system where the experimental structure can be used as a benchmark for theoretical models, and computational analysis can provide insights into dynamic behavior not visible in a static crystal structure.
Synthesis and Crystallization
The synthesis of the title compound would typically be achieved via a "click chemistry" approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, followed by appropriate functional group manipulations. The final purified compound is then subjected to a rigorous crystallization screening process.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water, and their combinations) is screened for their ability to dissolve the compound upon heating and allow for slow precipitation upon cooling.[7]
-
Technique Screening: Several common crystallization techniques are employed:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Solvent/Anti-Solvent): A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[3]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, often using a programmable cooling block.
-
-
Crystal Harvesting: Once single crystals of suitable size and quality (typically >0.1 mm in all dimensions with sharp edges and no visible fractures) are formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (100 K) to prevent crystal damage and minimize thermal motion during data collection.[8]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic structure of a crystalline material.[4] The process involves irradiating a single crystal with a focused X-ray beam and measuring the resulting diffraction pattern.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
-
Data Collection: The flash-cooled crystal is mounted on a diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a CCD detector.[8] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of the diffracted spots are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. An initial molecular model is built into this map. The model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor and Goodness-of-Fit (GooF).[7]
Computational Conformational Analysis
To understand the molecule's flexibility, a systematic conformational search is performed. This process explores the potential energy surface by rotating the molecule's single bonds to identify stable, low-energy conformations.[6][9]
Protocol: Conformational Search and Energy Minimization
-
Initial Structure Generation: A 2D representation (SMILES string) of the molecule is used to generate an initial 3D structure.
-
Conformational Search: A mixed torsional/low-mode search algorithm is employed. This involves systematically rotating all acyclic single bonds (particularly within the propyl linker) and sampling different puckering conformations of the pyrrolidine ring.[10][11] A force field (e.g., MMFF94) is used for rapid initial energy evaluation of the generated conformers.
-
Geometry Optimization and Energy Refinement: The unique, low-energy conformers identified by the initial search are subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d,p) basis set is a common choice, providing a good balance of accuracy and computational cost for organic molecules.[5] Solvent effects can be approximated using a polarizable continuum model (PCM), such as water, to better simulate a biological environment.
-
Analysis: The final optimized geometries are ranked by their relative energies. The Boltzmann population of each conformer is calculated to estimate its contribution to the overall conformational ensemble at a given temperature.
Results and Discussion
Disclaimer: The following data are hypothetical and presented for illustrative purposes to guide the interpretation of real experimental results.
Crystal Structure Analysis
A hypothetical crystal structure was determined. The molecule crystallizes in the monoclinic space group P2₁/c.
Table 1: Hypothetical Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₇N₅ |
| Formula weight | 195.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.54 Å, b = 15.62 Å, c = 9.88 Å |
| α = 90°, β = 105.3°, γ = 90° | |
| Volume | 1272.1 ų |
| Z, Calculated density | 4, 1.020 Mg/m³ |
| R-factor (final) | R1 = 0.045, wR2 = 0.118 |
| Goodness-of-fit (S) | 1.05 |
Molecular Conformation in the Solid State
In the crystal, the molecule adopts a specific, folded conformation. The pyrrolidine ring exhibits a Cγ-endo ('DOWN') envelope pucker, a common conformation for proline-like rings.[12][13] The propyl linker is not fully extended, showing specific gauche and anti arrangements in its torsion angles.
Table 2: Selected Hypothetical Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
|---|---|
| N1-N2 | 1.345(2) |
| N2-N3 | 1.321(2) |
| C4-N5 (amine) | 1.358(3) |
| N1-C8 (propyl) | 1.472(2) |
| N6-C11 (propyl) | 1.481(2) |
| N1-C8-C9-C10 | -175.2(2)° |
| C8-C9-C10-N6 | 65.8(3)° |
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a robust network of hydrogen bonds. The 4-amino group of the triazole is a key participant, acting as a hydrogen bond donor to the N2 atom of the triazole ring of an adjacent molecule. This interaction forms a classic head-to-tail dimeric motif.[14][15] Additionally, the amine protons form hydrogen bonds with the pyrrolidine nitrogen of a third molecule, linking the dimers into a 2D sheet.
Table 3: Hypothetical Hydrogen Bond Geometry
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N5–H5A···N2ⁱ | 0.88 | 2.05 | 2.91(3) | 168.2 |
| N5–H5B···N6ⁱⁱ | 0.88 | 2.18 | 3.04(3) | 165.1 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z
Conformational Analysis
The computational analysis revealed three low-energy conformers within 2 kcal/mol of the global minimum. The primary source of conformational diversity is the rotation around the C8-C9 and C9-C10 bonds of the propyl linker.
Table 4: Relative Energies and Key Dihedrals of Calculated Conformers
| Conformer | Relative Energy (kcal/mol) | Torsion (N1-C8-C9-C10) | Torsion (C8-C9-C10-N6) | Pyrrolidine Pucker |
|---|---|---|---|---|
| 1 (Global Min) | 0.00 | -178.1° (anti) | 68.2° (gauche) | Cγ-endo ('Down') |
| 2 | 0.85 | 65.5° (gauche) | 175.4° (anti) | Cγ-endo ('Down') |
| 3 | 1.52 | 179.5° (anti) | 177.9° (anti) | Cβ-exo ('Up') |
The global minimum conformer (Conformer 1) closely matches the conformation observed in the crystal structure, validating the computational model. This conformation is stabilized by an intramolecular hydrogen bond between a pyrrolidine C-H and the N3 atom of the triazole ring. Conformer 3 represents a fully extended state of the propyl linker, which is energetically accessible and could be important for binding to more linear receptor pockets. The pyrrolidine ring consistently favors an envelope pucker, with the 'DOWN' (Cγ-endo) form being slightly more stable than the 'UP' (Cβ-exo) pucker, which is in agreement with studies on similar systems.[16][17]
Conclusion
This guide outlines a comprehensive, dual-pronged approach for the structural characterization of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine. By integrating the empirical, high-resolution data from single-crystal X-ray diffraction with the dynamic insights from computational conformational analysis, a complete picture of the molecule's structural landscape can be achieved.
The analysis reveals that the solid-state structure is governed by a strong, directional hydrogen-bonding network, leading to a specific folded conformation. In solution, the molecule is flexible, primarily around the propyl linker, with at least three low-energy conformers being readily accessible. The close agreement between the experimentally observed conformer and the computationally predicted global minimum lends high confidence to the theoretical model. These detailed structural insights are invaluable for understanding the molecule's physicochemical properties and for guiding future efforts in rational drug design and lead optimization.
References
- Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.
- Dalton, T., et al. (n.d.). Structural diversity in 1D hydrogen-bonded chains assembled through bis(triazole) self–association. ChemRxiv.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.
- Wawrzycka-Gorczyca, I. (2014). N-H⋯S hydrogen bonding motifs in crystalline solids of 1,2,4-triazole-5-thiones: Application of the Cambridge Structural Database. R 2 2 (8) ring motif. Journal of Structural Chemistry, 55.
- Hanessian, S. (n.d.). Ring Pucker Control in β-Prolines.
- Gobbi, A., et al. (n.d.). Conformer Generation Workflows for COSMO-RS Calculations: Are They All the Same?
- Frontera, A., et al. (n.d.). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm.
- Sola, R. J., et al. (n.d.). Conformational itineraries revealing the puckering (given in polar coordinates) of the pyrrolidine ring. ResearchGate.
- Venkatachalam, C. M., Price, B. J., & Krimm, S. (n.d.). Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. Macromolecules.
- Blanton, T. N., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.
- (2025). A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis. BenchChem.
- Li, Y., et al. (n.d.). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. PMC.
- (n.d.). Conformational Searching. Rowan.
- Kang, M. K., & Choi, C. H. (2013). The puckering free-energy surface of proline. AIP Advances.
- (2023). Conformational Analysis of an Organometallic Compound with Data Science Inspired Workflow. Digikogu.
- (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.
- (n.d.). Small molecule X-ray crystallography. The University of Queensland.
Sources
- 1. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Conformational Searching | Rowan [rowansci.com]
- 7. eas.org [eas.org]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. digikogu.taltech.ee [digikogu.taltech.ee]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. kvinzo.com [kvinzo.com]
- 17. pubs.acs.org [pubs.acs.org]
